Biliverdin-Dihydrochlorid

Übersicht

Beschreibung

Biliverdin dihydrochloride: is a green pigment that is produced when heme is metabolized by heme oxygenase. It is subsequently converted into bilirubin, a brown pigment. Biliverdin dihydrochloride is known for its antioxidant properties and its ability to scavenge peroxy radicals . It has significant biological and medical applications due to its cytoprotective and anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, biliverdin dihydrochloride is used as a standard for the detection and quantification of biliverdin in various biological samples . It is also used in studies involving the degradation of heme and the production of bile pigments .

Biology: Biliverdin dihydrochloride plays a crucial role in biological research due to its antioxidant and anti-inflammatory properties. It is used to study the cellular heme degradation process and its effects on cellular functions .

Medicine: In medicine, biliverdin dihydrochloride is investigated for its potential therapeutic applications, including its cytoprotective effects and its ability to induce tolerance to cardiac allografts . It is also studied for its role in modulating immune responses and reducing inflammation .

Industry: Biliverdin dihydrochloride is used in the pharmaceutical industry for the development of drugs targeting oxidative stress and inflammatory conditions. Its production methods are optimized for industrial-scale synthesis to meet the demand for clinical and research applications .

Wirkmechanismus

Target of Action

Biliverdin dihydrochloride primarily targets Heme Oxygenase 1 (HO-1) . HO-1 is an enzyme that plays a crucial role in the catabolism of heme, a component of hemoglobin, to biliverdin . Biliverdin also interacts with other proteins such as Myoglobin and Flavin Reductase (NADPH) .

Mode of Action

Biliverdin dihydrochloride interacts with its targets by occupying the heme binding site on heme oxygenase, which prevents access of the substrate . This interaction leads to changes in the cellular heme degradation process .

Biochemical Pathways

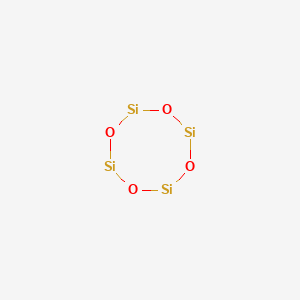

Biliverdin is a linear tetrapyrrolic intermediate of heme degradation . In the bodies of vertebrates, dead red blood cells release hemoglobin, which is then catabolized into globulin and heme . A selective cleavage of heme by heme oxygenase occurs at the α-methane bridge, producing the biliverdin IXα isomer . Biliverdin is subsequently reduced to bilirubin IXα by biliverdin reductase .

Pharmacokinetics

It is known that the compound is used in various biochemical applications and research .

Result of Action

Biliverdin dihydrochloride has been found to have cytoprotective effects . It is an excellent anti-inflammatory agent that protects against lipopolysaccharides (LPS)-induced lung injury in mouse endothelial cells . It aids protection in polymicrobial sepsis and has cytoprotective effects on rat livers, protecting them from prolonged ischemia and reperfusion injury .

Action Environment

The action of Biliverdin dihydrochloride can be influenced by various environmental factors. For instance, the compound is considered a near-infrared (NIR)-absorbing pigment, which is endogenic . This suggests that light conditions could potentially influence its action.

Biochemische Analyse

Biochemical Properties

Biliverdin Dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as heme oxygenase, where it may regulate the cellular heme degradation process by occupying the heme binding site on heme oxygenase . This prevents access of the substrate to the catalytic site of the enzyme .

Cellular Effects

Biliverdin Dihydrochloride has been found to exert various effects on cells and cellular processes. It is an excellent anti-inflammatory agent that protects against lipopolysaccharides (LPS)-induced lung injury in mouse endothelial cells . It also aids protection in polymicrobial sepsis .

Molecular Mechanism

At the molecular level, Biliverdin Dihydrochloride exerts its effects through binding interactions with biomolecules. For instance, it inhibits substrates from binding to the catalytic site of heme oxygenase . This interaction leads to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biliverdin Dihydrochloride change over time. It has cytoprotective effects on rat livers and protects from prolonged ischemia and reperfusion injury . It also shows antioxidant activities .

Dosage Effects in Animal Models

The effects of Biliverdin Dihydrochloride vary with different dosages in animal models. It has been found to induce tolerance to cardiac allografts

Metabolic Pathways

Biliverdin Dihydrochloride is involved in the metabolic pathway of heme degradation to bilirubin . It interacts with enzymes such as heme oxygenase and biliverdin reductase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Biliverdin dihydrochloride can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells expressing heme oxygenase . The process involves the selective cleavage of heme by heme oxygenase to produce biliverdin, which is then converted to biliverdin dihydrochloride. The reaction conditions typically include the use of methanol as an inducer, optimized pH, and specific culture times .

Industrial Production Methods: Industrial production of biliverdin dihydrochloride can be achieved using recombinant Escherichia coli strains expressing cyanobacterial heme oxygenase genes . The process involves batch and fed-batch bioreactor cultures, with lactose and glycerol as substrates to support consistent production. This method allows for scalable production and high yields of biliverdin dihydrochloride .

Analyse Chemischer Reaktionen

Types of Reactions: Biliverdin dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a linear tetrapyrrolic intermediate of heme degradation, which makes it reactive in different chemical environments .

Common Reagents and Conditions: Common reagents used in the reactions involving biliverdin dihydrochloride include heme oxygenase, methanol, and specific culture media for biotransformation processes . The reactions are typically carried out under controlled pH and temperature conditions to optimize yield and purity .

Major Products: The major products formed from the reactions involving biliverdin dihydrochloride include bilirubin, which is produced through the reduction of biliverdin by biliverdin reductase . Other products may include various oxidation and substitution derivatives depending on the specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Bilirubin: A brown pigment produced from the reduction of biliverdin.

Heme: The precursor to biliverdin, involved in oxygen transport and storage in the body.

Carbon Monoxide: A byproduct of heme degradation by heme oxygenase, with distinct physiological effects compared to biliverdin.

Uniqueness: Biliverdin dihydrochloride is unique due to its dual role as an intermediate in heme degradation and as a potent antioxidant and anti-inflammatory agent . Its ability to modulate immune responses and protect against oxidative stress makes it a valuable compound in both research and therapeutic applications .

Eigenschaften

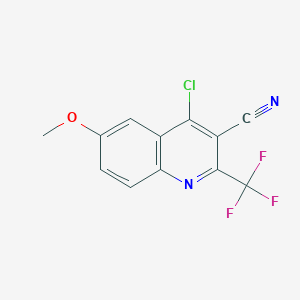

IUPAC Name |

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O6.2ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);2*1H/b24-13+,27-14-,28-15-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLHFBAZSKVVCQ-DKUYZEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55482-27-4 | |

| Record name | Biliverdin dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055482274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)

![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)